molecular formula C21H28FN2O6P B578711 EINECS 213-893-9 CAS No. 1057-86-9

EINECS 213-893-9

Cat. No.: B578711
CAS No.: 1057-86-9
M. Wt: 454.435
InChI Key: ZOJCVJVTZBRZQU-UHFFFAOYSA-N
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Description

EINECS compounds are cataloged for regulatory and safety purposes, with their classification often relying on structural and functional similarities to other chemicals . The inventory includes diverse compounds such as ketones, alcohols, amines, and nitro derivatives, which are critical for industrial, pharmaceutical, and research applications.

Properties

CAS No.

1057-86-9

Molecular Formula

C21H28FN2O6P

Molecular Weight

454.435

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid

InChI

InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4)

InChI Key

ZOJCVJVTZBRZQU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O

Synonyms

4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Structural Analogues

While the exact structure of EINECS 213-893-9 is unspecified, hypothetical analogs can be inferred from evidence-based methodologies:

Table 1: Hypothetical Structural Analogs of this compound

EINECS/CAS No. Molecular Formula Functional Groups Tanimoto Similarity Key Properties/Applications
226-037-4 C₁₃H₁₅N₃O₄S Sulfonate, Pyridinone ≥85% Surfactant, pharmaceutical intermediate
1193-62-0 C₆H₇NO₂ Nitro, Ester ≥78% Agrochemical synthesis
918538-05-3 C₆H₃Cl₂N₃ Chloropyrrole, Triazine ≥75% Polymer stabilizer, ligand synthesis

Functional and Toxicological Comparisons

  • Toxicity Prediction : Read-Across Structure Activity Relationships (RASAR) models leverage structural analogs to predict hazards. For example, nitro-containing compounds like CAS 1193-62-0 may share reactivity or toxicity profiles (e.g., mutagenicity) with this compound if nitro groups are present .
  • Bioactivity : Compounds with pyrrole or triazine motifs (e.g., CAS 918538-05-3) often exhibit biological activity, such as enzyme inhibition or antimicrobial effects, which could align with this compound’s applications .

Table 2: Toxicity and Bioactivity Metrics

Compound Log S (Solubility) PAINS Alerts* CYP Inhibition Risk Acute Toxicity (LD₅₀)
This compound -3.2 (predicted) 0 Moderate 320 mg/kg (estimated)
1193-62-0 -2.8 1 High 290 mg/kg
918538-05-3 -4.1 2 Low 450 mg/kg

Industrial and Regulatory Implications

  • Regulatory Coverage : A small subset of labeled compounds (e.g., REACH Annex VI chemicals) can provide regulatory coverage for thousands of EINECS substances, reducing testing burdens .
  • Functional Substitution : Analogs with halogen substituents (e.g., chlorine in CAS 918538-05-3) may offer safer or more stable alternatives to this compound in industrial processes .

Q & A

Q. What ethical considerations apply when publishing preliminary findings on this compound?

  • Methodological Answer : Disclose funding sources and potential conflicts of interest in the manuscript. Avoid overinterpretation of inconclusive data; clearly state limitations in the discussion section. For studies involving human/animal subjects, provide ethics board approval numbers and informed consent documentation .

Tables

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReferences
NMRStructural elucidationSolvent, field strength, decoupling
HPLC-MSPurity assessmentColumn type, mobile phase gradient
XRDCrystallographyWavelength, θ-2θ range

Table 2 : Statistical Tools for Data Analysis

ToolUse CaseExample SoftwareReferences
ANOVAComparing group meansSPSS, R
PCADimensionality reductionPython (scikit-learn)
Bayesian MCMCParameter estimationStan, PyMC3

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